Alogliptin Impurity 12 is derived from the synthesis of Alogliptin and is identified by its unique chemical structure. It has a molecular formula of and a molecular weight of approximately 443.51 g/mol . This compound falls under the broader classification of organic compounds, specifically as an impurity in pharmaceutical chemistry.
The synthesis of Alogliptin Impurity 12 involves multiple steps, utilizing readily available starting materials. A notable method described in patent literature outlines a series of reactions that include:
The molecular structure of Alogliptin Impurity 12 can be depicted as follows:
Alogliptin Impurity 12 participates in various chemical reactions during its synthesis, including:
The reaction pathways are optimized for high yields and minimal by-products, which is crucial for maintaining the integrity of pharmaceutical formulations .
Alogliptin itself functions as a dipeptidyl peptidase-4 inhibitor, which prolongs the action of incretin hormones, leading to increased insulin release in response to meals. Although Alogliptin Impurity 12 does not directly exhibit therapeutic effects like its parent compound, understanding its mechanism helps in assessing safety profiles during drug development.
Research indicates that impurities can influence the pharmacokinetics and pharmacodynamics of active ingredients; thus, studying their mechanisms is vital for ensuring patient safety .
Alogliptin Impurity 12 is primarily studied within the context of pharmaceutical development, particularly for:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5